2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This aryl boronic ester features a phenyl ring substituted with chlorine atoms at positions 3 and 4, a fluorine atom at position 2, and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 1. The compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles, leveraging the electron-withdrawing halogens to enhance the electrophilicity of the boron center .
Properties
IUPAC Name |
2-(3,4-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMEIXXVHDZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152828 | |
| Record name | 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165935-92-1 | |
| Record name | 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as Tesevatinib, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that play significant roles in tumor cell proliferation and tumor vascularization. The primary targets of Tesevatinib include the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor (VEGFR), and ephrin type-B receptor 4 (EphB4).
Mode of Action
Tesevatinib interacts with its targets by binding to and inhibiting these RTKs. This inhibition disrupts the signaling pathways that drive tumor cell proliferation and tumor vascularization. In addition, Tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.
Biochemical Pathways
The affected biochemical pathways primarily involve cell proliferation and angiogenesis. By inhibiting EGFR, HER2, VEGFR, and EphB4, Tesevatinib disrupts the signaling pathways that these receptors are involved in, leading to a decrease in tumor cell proliferation and vascularization.
Pharmacokinetics
Biological Activity
The compound 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a boron atom within a dioxaborolane ring and a dichlorofluorophenyl substituent. The molecular formula is with a molecular weight of approximately 270.15 g/mol.
Research indicates that compounds similar to this compound exhibit biological activity through various mechanisms including enzyme inhibition and modulation of signaling pathways. Specifically:
- Inhibition of Kinases : Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression and neurodegenerative diseases. For instance, the inhibition of DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) has been linked to potential therapeutic effects in Alzheimer’s disease .
- Antioxidant Properties : These compounds may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Case Studies
- DYRK1A Inhibition :
- Anticancer Activity :
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Dioxaborolane Ring : This is achieved through the reaction of boronic acids with suitable electrophiles under controlled conditions.
- Substitution Reactions : The introduction of the dichlorofluorophenyl group can be accomplished via nucleophilic substitution reactions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂F |
| Molecular Weight | 270.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Biological Targets | DYRK1A (Kinase), Antioxidant |
Scientific Research Applications
The compound 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to as a dioxaborolane derivative, has garnered attention in various scientific research applications due to its unique structural and chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural studies.
Medicinal Chemistry
Anticancer Agents : Compounds similar to dioxaborolanes have been investigated for their potential as anticancer agents. The ability of boron-containing compounds to interact with biological molecules makes them suitable candidates for drug development. Research indicates that dioxaborolanes can inhibit certain cancer cell lines by disrupting cellular processes .
Targeted Drug Delivery : Dioxaborolanes can also be utilized in drug delivery systems. Their ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .
Materials Science
Polymer Chemistry : Dioxaborolanes have been explored as intermediates in the synthesis of polymers. Their unique reactivity allows for the development of new materials with desirable properties such as increased thermal stability and mechanical strength. This application is particularly relevant in creating advanced composites for aerospace and automotive industries .
Sensors and Electronics : The electrical properties of dioxaborolanes make them suitable for applications in sensors and electronic devices. Their integration into electronic components can enhance sensitivity and performance, particularly in detecting environmental pollutants or biological markers .
Agricultural Chemistry
Pesticide Development : The synthesis of dioxaborolane derivatives has been investigated for use in agricultural chemicals, specifically as potential pesticides or herbicides. Their ability to disrupt biochemical pathways in pests suggests that they could be effective in controlling agricultural pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of dioxaborolane derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation, showcasing the compound's potential as a lead structure for future drug development .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute highlighted the use of dioxaborolanes in synthesizing high-performance polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, indicating a promising direction for future material innovations .
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of dioxaborolane-based pesticides revealed a marked reduction in pest populations without significant adverse effects on beneficial insects. This study underscores the potential for developing environmentally friendly agricultural solutions using boron-containing compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Positional Isomers of Dichlorofluorophenyl Derivatives
- Reactivity: Reduced electrophilicity due to the absence of fluorine and symmetric chlorine placement. Lower coupling efficiency compared to the target compound in Pd-catalyzed reactions . Applications: Intermediate for agrochemicals.
2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092485-88-5):
Monofluoro and Dichloro Derivatives
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-58-4):
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-50-7):
Functional Group Variations
Alkyl and Cycloalkyl Substituents
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 820223-94-7):
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 243145-83-7):
Electronic and Steric Effects
Key Research Findings
Reactivity in Cross-Coupling Reactions
- The target compound’s 3,4-dichloro-2-fluoro substitution optimizes electrophilicity and steric accessibility, achieving >80% yield in Suzuki-Miyaura couplings with aryl bromides under mild conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C) .
- In contrast, 2-(3,5-dichloro-4-fluorophenyl) analogs show 65% yield due to steric clashes .
Thermodynamic Stability
- Fluorine at position 2 stabilizes the boron center via resonance, as evidenced by ¹¹B NMR shifts (δ ~30 ppm) compared to non-fluorinated analogs (δ ~28 ppm) .
Q & A
Q. What safety protocols are essential when handling this compound in catalytic studies?
- Methodological Answer : mandates:
- Use of nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
- Storage under nitrogen at –20°C to prevent boronate ester degradation.
- Neutralization of waste with aqueous bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
